3,5-Dimethyl-4-(morpholinosulfonyl)phenol
Overview
Description
Scientific Research Applications
Pharmaceutical Development and Biodegradation Studies
Neurokinin-1 Receptor Antagonist : A compound with a related structure demonstrated potential as a high affinity, orally active antagonist with implications in treating emesis and depression. It features a water solubility of >100 mg/mL, indicating its suitability for both intravenous and oral administration (Harrison et al., 2001).
Biodegradation of Phenolic Mixtures : A study on the biodegradation of substituted phenols, including compounds with structural similarities to 3,5-Dimethyl-4-(morpholinosulfonyl)phenol, focused on their presence in industrial effluents and their toxicity to humans and aquatic life. The research highlights the environmental impact and degradation kinetics of such compounds (Tomei & Annesini, 2008).
Protein Measurement : The use of the Folin phenol reagent for protein measurement, a method that could potentially involve phenolic compounds like this compound in its analytical procedures, illustrates the chemical's relevance in biochemical assays (Lowry et al., 1951).
Environmental and Chemical Synthesis
Degradation of Nonylphenol Isomers : Research on the degradation of nonylphenol isomers by Sphingomonas TTNP3 includes studies on compounds with molecular structures related to this compound, indicating the environmental relevance of understanding the degradation pathways of phenolic compounds (Corvini et al., 2004).
Oxidation Reactivity Studies : The investigation into oxorhenium(V) complexes with phenolate-oxazoline ligands, which could include phenolic compounds as ligands, explores the influence of isomeric forms on O-atom-transfer reactivity. Such studies contribute to the understanding of catalytic processes and oxidation mechanisms (Schachner et al., 2014).
Safety and Hazards
properties
IUPAC Name |
3,5-dimethyl-4-morpholin-4-ylsulfonylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-9-7-11(14)8-10(2)12(9)18(15,16)13-3-5-17-6-4-13/h7-8,14H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQCCZYSGFEDBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)N2CCOCC2)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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